![molecular formula C14H9N4NaO5 B7790889 Dantrolene sodium CAS No. 1231955-65-9](/img/structure/B7790889.png)
Dantrolene sodium
Übersicht
Beschreibung
Dantrolene Sodium is a muscle relaxant used to treat muscle spasticity caused by conditions such as multiple sclerosis (MS), cerebral palsy, stroke, or injury to the spine . It is also used to treat malignant hyperthermia, a rare, life-threatening disorder triggered by general anesthesia .
Synthesis Analysis
Dantrolene was first synthesized by Snyder et al. in 1967 . It resulted from the simple insertion of a phenyl ring between the nitro and furan components of nitrofurantoin . Addition of a sodium ion (to make a salt) did not diminish activity .Molecular Structure Analysis
The molecular formula of Dantrolene Sodium is C14H9N4NaO5 . The molecular weight of anhydrous Dantrolene Sodium is 336.23 g/mol .Chemical Reactions Analysis
Dantrolene Sodium was developed by modifying a drug called nitrofurantoin . The modification involved the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin .Physical And Chemical Properties Analysis
Dantrolene Sodium is an orange powder, slightly soluble in water . It is a weak base (pKa 7.5) that is only slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Neuroprotection in Alzheimer’s Disease (AD)
Dantrolene inhibits ryanodine receptors, which play a crucial role in calcium recruitment in striatal muscles and brain. Its involvement in calcium homeostasis led to investigations in animal models of AD. Researchers discovered that Dantrolene exhibits neuroprotective effects by:
- Inhibition of Monoamine Oxidase B (MAO-B) : MAO-B inhibition contributes to the preservation of dopaminergic neurons, potentially slowing down neurodegeneration .
- Acetylcholinesterase Inhibition : By blocking acetylcholinesterase, Dantrolene enhances cholinergic neurotransmission, which is beneficial in AD .
Ischemic Injury Reduction
Dantrolene has been explored in cell and animal models to mitigate cell death resulting from cerebral ischemia . Its ability to modulate calcium release from the sarcoplasmic reticulum contributes to this protective effect.
Epilepsy Management
Studies suggest that Dantrolene may reduce neuronal damage associated with epileptic seizures . Its muscle-relaxing properties could potentially alleviate seizure-induced muscle rigidity.
Spinal Cord Injury (SCI)
Preclinical investigations indicate that Dantrolene may attenuate spinal cord injury-related damage . Its long-lasting effects on skeletal muscle tone and relative safety profile make it an interesting candidate for further research.
Long-Term Depression and Synaptic Transmission
Dantrolene acts as a cell-permeable blocker of intracellular calcium release from the sarcoplasmic reticulum. It inhibits long-term depression and depotentiation of synaptic transmission .
Skeletal Muscle Relaxation
Beyond its primary use in MH, Dantrolene remains a valuable skeletal muscle relaxant. Its nontoxic nature and absence of adverse effects make it suitable for various clinical scenarios .
Wirkmechanismus
Target of Action
Dantrolene Sodium primarily targets the Ryanodine Receptor 1 (RYR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
Dantrolene Sodium depresses excitation-contraction coupling in skeletal muscle by binding to the RYR1 and decreasing intracellular calcium concentration . This interaction with its target results in a decrease in the calcium sensitivity of the channel activation .
Biochemical Pathways
The primary biochemical pathway affected by Dantrolene Sodium is the calcium signaling pathway . By inhibiting the release of calcium ions from the sarcoplasmic reticulum stores by antagonizing ryanodine receptors, it disrupts the normal flow of calcium ions necessary for muscle contraction . This leads to a decrease in muscle contractions and a reduction in muscle stiffness .
Pharmacokinetics
Dantrolene Sodium has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . The distribution and elimination of Dantrolene Sodium are rapid, with an elimination half-life of approximately 129 minutes .
Result of Action
The molecular effect of Dantrolene Sodium’s action is the inhibition of calcium ion release from the sarcoplasmic reticulum . This results in a decrease in muscle contractions and a reduction in muscle stiffness . On a cellular level, Dantrolene Sodium lessens excitation-contraction coupling in muscle cells .
Action Environment
The action, efficacy, and stability of Dantrolene Sodium can be influenced by various environmental factors. For instance, the presence of other drugs, especially estrogens, can increase the risk of developing potentially fatal hepatic injury . Furthermore, the drug’s effectiveness can be compromised in patients with active hepatic disease . It is also worth noting that Dantrolene Sodium may cause hypotonia in newborns if given closely before delivery .
Safety and Hazards
Zukünftige Richtungen
Dantrolene Sodium has been successfully investigated for its potential as a neuroprotecting small molecule in several animal models of Alzheimer’s disease . It has also been used in a clinical trial for patients with Wolfram syndrome . These studies justify further investigation into using Dantrolene Sodium for the treatment of these conditions .
Eigenschaften
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dantrolene sodium | |
CAS RN |
14663-23-1 | |
Record name | Dantrolene sodium [USAN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANTROLENE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.